molecular formula C21H25ClN2O3S B2922062 N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-11-9

N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2922062
CAS No.: 941955-11-9
M. Wt: 420.95
InChI Key: DRFZEJHYVBMSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941955-11-9) is an organic compound with the molecular formula C21H25ClN2O3S and a molecular weight of 421.0 g/mol . This acetamide derivative features a complex structure incorporating a piperidine ring core, a 4-chlorobenzyl group, and a tosyl (p-toluenesulfonyl) protecting group. Compounds with acetamide and piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery research. Structurally related molecules have been investigated for various biological activities. For instance, piperidine-containing acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key target for inflammatory and neuropathic pain research . Furthermore, other acetamide derivatives have demonstrated strong inhibitory effects on osteoclastogenesis, suggesting potential for research into bone resorption diseases like osteoporosis . The specific configuration of this compound, with its tosyl-protected secondary amine, makes it a valuable chemical intermediate or a potential candidate for high-throughput screening in the development of novel therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-16-5-11-20(12-6-16)28(26,27)24-13-3-2-4-19(24)14-21(25)23-15-17-7-9-18(22)10-8-17/h5-12,19H,2-4,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFZEJHYVBMSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with tosylated piperidine derivatives. The general reaction scheme can be summarized as follows:

  • Formation of Tosylpiperidine : Tosyl chloride reacts with piperidine to form tosylpiperidine.
  • Acetylation : The tosylpiperidine is then acetylated using acetic anhydride or acetyl chloride.
  • Final Coupling : The final product is obtained through coupling with 4-chlorobenzylamine.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Recent studies have shown that compounds containing the tosylpiperidine moiety possess significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus.

CompoundActivityBacterial Strains Tested
This compoundModerateE. coli, S. aureus
Tosylpiperidine derivativesHighE. coli, S. aureus, Pseudomonas aeruginosa

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study evaluating the effects of this compound on human lung cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, impacting signaling pathways related to cell growth and survival.

Research Findings

Recent research highlights the compound's potential in drug design:

  • Structure-Activity Relationship (SAR) studies indicate that modifications on the piperidine ring can enhance biological activity.
  • Compounds with a similar structure have been reported to exhibit synergistic effects when used in combination with existing antibiotics, suggesting a potential role in overcoming antibiotic resistance.

Comparison with Similar Compounds

Structural Analogues with 4-Chlorobenzyl-Acetamide Motifs

Key Features :
  • 4-Chlorobenzyl Group : Enhances lipophilicity and may mediate aromatic interactions in biological targets.
  • Acetamide Linkage : Provides hydrogen-bonding capacity and structural flexibility.
  • Heterocyclic Cores : Influence solubility, stability, and target specificity.
Comparative Analysis :
Compound Name & ID Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Notable Properties/Activities Reference IDs
N-(4-Chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (4c) Tetrazole Tetrazole ring (bioisostere for carboxylic acid) 160–162 98 High polarity due to tetrazole
N-(4-Chlorobenzyl)-2-((4’-fluoro-[1,1’-biphenyl]-4-yl)oxy)acetamide (NUCC-0200590) Biphenyl ether Fluorine, piperazine-methyl N/A 94* Hedgehog pathway inhibition (macrocyclic analog BRD-0607 in )
2-[(4-Chlorobenzyl)thio]-N-(isoindol-5-yl)acetamide Isoindole-1,3-dione Thioether linkage N/A N/A Potential redox activity
N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)indazol-1-yl)acetamide (26) Indazole Trifluoromethyl group (electron-withdrawing) N/A N/A Trypanothione synthetase inhibition
N-(4-Chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide (Target Compound) Piperidine Tosyl group (bulkier sulfonamide) N/A N/A Hypothesized enzyme inhibition N/A

Notes:

  • Tetrazole Analogs (e.g., 4c) : The tetrazole ring in 4c increases polarity compared to the target compound’s tosyl-piperidine core, which may enhance aqueous solubility but reduce membrane permeability .
  • Biphenyl Ether Analogs (e.g., NUCC-0200590) : The biphenyl ether system introduces rigidity and planar aromaticity, contrasting with the piperidine’s conformational flexibility. Fluorine substitution may improve metabolic stability .
  • Trifluoromethyl Indazole (26) : The CF₃ group’s electron-withdrawing effects may enhance binding to electrophilic enzyme pockets, a feature absent in the target compound’s tosyl group .

Influence of Sulfonamide vs. Sulfonyl Groups

  • Methylsulfonyl Piperidine () : The smaller methylsulfonyl group in C18H24ClN5O4S reduces steric hindrance, possibly improving target access while maintaining electron-withdrawing effects .

Heterocyclic Core Variations

  • Piperidine vs. Quinazolinone (): Quinazolinones (e.g., Compound 5) are planar aromatic systems with demonstrated antitumor activity, whereas piperidine’s non-planar structure may favor different target interactions (e.g., ion channels or GPCRs) .
  • Macrocyclic Analogs (BRD-0607, ) : Constrained macrocycles like BRD-0607 exhibit enhanced selectivity due to reduced conformational flexibility, a contrast to the linear piperidine-acetamide scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.